

# 4-(Cyclopropylsulfanyl)benzoic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	4-(Cyclopropylsulfanyl)benzoic acid
CAS No.:	918967-34-7
Cat. No.:	B1457054

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## Executive Summary

**4-(Cyclopropylsulfanyl)benzoic acid** (CAS: 918967-34-7) is a highly specialized, versatile small-molecule scaffold extensively utilized in modern medicinal chemistry and drug discovery[1]. Characterized by the presence of a cyclopropylthio ether linkage positioned para to a carboxylic acid moiety, it serves as a critical building block in the synthesis of G-protein-coupled receptor (GPCR) agonists[2]. Most notably, it is an essential intermediate in the development of GPR119 agonists, which have demonstrated significant therapeutic potential in the management of metabolic syndrome, type II diabetes, obesity, and osteoporosis[2][3].

## Chemical Identity and Physicochemical Properties

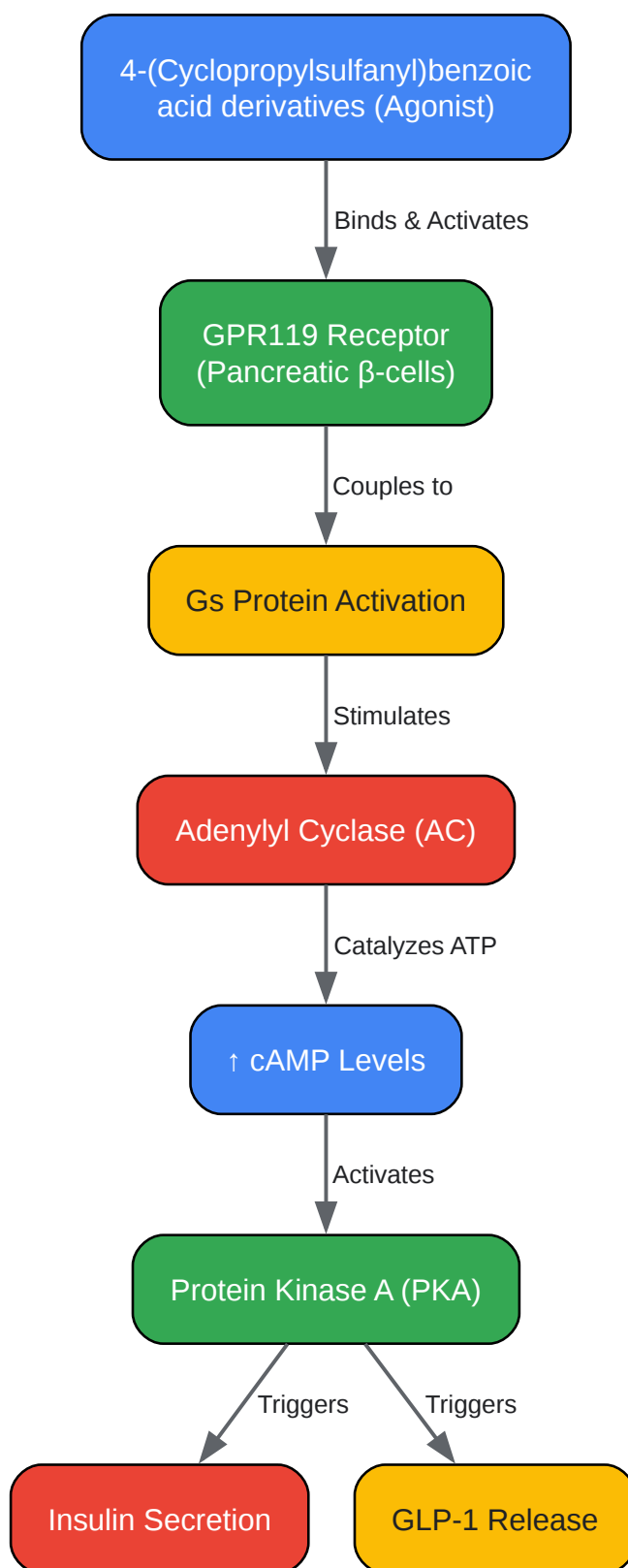
Accurate identification and characterization are paramount for reproducible drug development. The cyclopropyl group introduces unique steric and lipophilic properties compared to linear alkyl chains, often enhancing metabolic stability and target receptor affinity by restricting conformational flexibility.

**Table 1: Core Identifiers and Structural Properties**

Property	Value
Chemical Name	4-(Cyclopropylsulfanyl)benzoic acid
CAS Registry Number	918967-34-7[1]
Molecular Formula	C10H10O2S[4]
Molecular Weight	194.25 g/mol [5]
SMILES	<chem>O=C(O)c1ccc(SC2CC2)cc1</chem>
InChI	InChI=1S/C10H10O2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12)[6]
InChIKey	FQFXHZATRHYKCE-UHFFFAOYSA-N[6]
LogP (Predicted)	~2.86 (Based on Methyl ester derivative)[7]

## Pharmacological Significance: GPR119 Agonism

The primary industrial application of **4-(cyclopropylsulfanyl)benzoic acid** is its use as a precursor for synthesizing GPR119 agonists (e.g., via amide coupling with substituted piperidines or pyrrolidines)[2][8]. GPR119 is predominantly expressed in pancreatic  $\beta$ -cells and enteroendocrine L-cells. Activation of this receptor stimulates the cyclic AMP (cAMP) pathway, leading to glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1)[8].

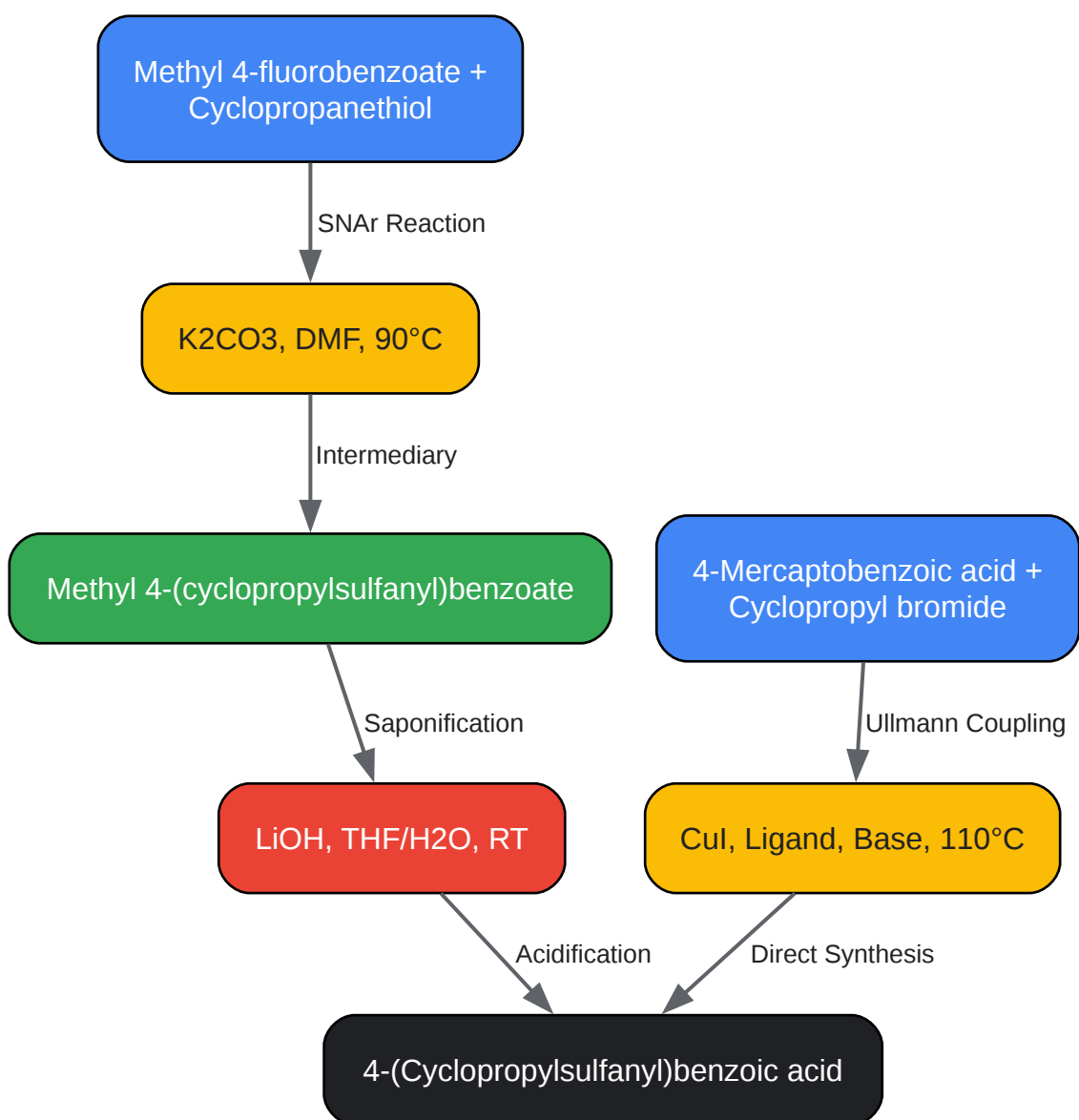


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Caption: Mechanism of action for GPR119 agonists in metabolic regulation.

## Synthetic Methodologies

The synthesis of aryl cyclopropyl sulfides presents unique chemical challenges. Cyclopropyl halides are highly resistant to classical bimolecular nucleophilic substitution (SN2) due to the substantial s-character of the carbon-halogen bond and the severe angle strain encountered in the required trigonal bipyramidal transition state. Consequently, researchers must employ alternative strategic pathways: Nucleophilic Aromatic Substitution (SNAr) or Transition-Metal Catalyzed Cross-Coupling.



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Caption: Synthetic pathways for **4-(Cyclopropylsulfanyl)benzoic acid**.

## Protocol A: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Route

This is the preferred self-validating system for scale-up, as it avoids expensive transition metal catalysts and heavy metal waste. It relies on the electron-withdrawing nature of a para-substituted ester to activate the aromatic ring toward nucleophilic attack by the cyclopropanethiolate anion.

### Step-by-Step Methodology:

- **Thiolate Generation:** Dissolve cyclopropanethiol (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv) and stir at room temperature for 30 minutes to generate the nucleophilic cyclopropanethiolate anion.
- **S<sub>N</sub>Ar Reaction:** Add methyl 4-fluorobenzoate (1.0 equiv) to the suspension. Elevate the temperature to 90°C and stir for 12 hours under an inert argon atmosphere. The electron-withdrawing ester group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the fluoride ion.
- **Workup:** Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate to yield the intermediate methyl 4-(cyclopropylsulfanyl)benzoate (CAS: 2065250-07-7)[9][10].
- **Saponification:** Dissolve the ester in a 1:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H<sub>2</sub>O, 3.0 equiv) and stir at room temperature until TLC indicates complete consumption of the ester.
- **Acidification and Isolation:** Evaporate the THF, cool the aqueous layer to 0°C, and carefully acidify to pH 2-3 using 1M HCl. The target **4-(cyclopropylsulfanyl)benzoic acid** will precipitate as a solid. Filter, wash with cold water, and dry under vacuum[4].

## Protocol B: Ullmann-Type Cross-Coupling

If cyclopropanethiol is unavailable, the coupling of 4-mercaptobenzoic acid with cyclopropyl bromide can be achieved using copper catalysis to overcome the massive activation energy barrier of the cyclopropyl ring.

### Step-by-Step Methodology:

- **Catalyst Preparation:** In a Schlenk flask, combine 4-mercaptobenzoic acid (1.0 equiv), cyclopropyl bromide (1.5 equiv), Copper(I) iodide (CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).
- **Base Addition:** Add cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>, 2.5 equiv) to deprotonate both the carboxylic acid and the thiol.
- **Coupling:** Suspend the mixture in anhydrous toluene or DMF, degas via freeze-pump-thaw cycles, and heat to 110°C for 24 hours. The copper inserts into the C-Br bond via oxidative addition, followed by ligand exchange with the thiolate and reductive elimination.
- **Purification:** Cool the reaction, filter through a pad of Celite to remove copper salts, and acidify the filtrate to precipitate the product. Purify via recrystallization.

## Handling, Safety, and Storage Protocols

As with many specialized chemical intermediates, the full toxicological profile of **4-(cyclopropylsulfanyl)benzoic acid** has not been exhaustively investigated[4]. Therefore, stringent laboratory safety protocols must be enforced to ensure a self-validating safety environment.

- **Hazard Identification:** The compound may cause irritation to the skin, eyes, and respiratory system[4].
- **Personal Protective Equipment (PPE):** Always handle within an efficient fume hood. Mandatory PPE includes approved safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a standard laboratory coat[4].
- **Storage Conditions:** The compound must be stored in a tightly sealed vessel, protected from moisture, air, and direct sunlight, ideally at room temperature[4].
- **Spill and Disposal:** In the event of a spill, sweep up without creating dust and place in a suitable, closed container for disposal. Do not discharge into waterways or sewer systems[4].

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